molecular formula C25H30N4O3 B11307375 N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide

Cat. No.: B11307375
M. Wt: 434.5 g/mol
InChI Key: OGRGYQGGIOEKSM-UHFFFAOYSA-N
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Description

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety, an indole core, and a carboxamide group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group on the indole ring using methyl iodide and a base such as potassium carbonate.

    Attachment of the Piperazine Moiety: The benzylpiperazine moiety can be introduced through nucleophilic substitution reactions, where benzyl chloride reacts with piperazine.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide
  • **N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-ethoxybenzamide
  • **N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide

Uniqueness

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-6-methoxy-1H-indole-2-carboxamide

InChI

InChI=1S/C25H30N4O3/c1-32-21-10-9-20-16-23(27-22(20)17-21)25(31)26-11-5-8-24(30)29-14-12-28(13-15-29)18-19-6-3-2-4-7-19/h2-4,6-7,9-10,16-17,27H,5,8,11-15,18H2,1H3,(H,26,31)

InChI Key

OGRGYQGGIOEKSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)NCCCC(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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